

Application Notes and Protocols for Tead-IN-11: An In Vitro Characterization

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Compound of Interest

Compound Name: *Tead-IN-11*

Cat. No.: *B15545167*

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Abstract

Tead-IN-11 is a potent and selective covalent inhibitor of TEA Domain (TEAD) transcription factors, key regulators of the Hippo signaling pathway. Dysregulation of the Hippo pathway and subsequent activation of TEAD-YAP/TAZ transcriptional activity are implicated in the development and progression of various cancers. **Tead-IN-11** targets a conserved cysteine in the palmitoylation pocket of TEAD proteins, thereby allosterically disrupting the protein-protein interaction between TEAD and its co-activator, Yes-associated protein (YAP). These application notes provide detailed protocols for in vitro assays to characterize the activity of **Tead-IN-11**, including a biochemical assay to measure the disruption of the TEAD-YAP interaction and a cell-based reporter assay to assess the inhibition of TEAD-dependent transcription.

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1][2] The core of the pathway consists of a kinase cascade that, when active, phosphorylates and promotes the cytoplasmic retention and degradation of the transcriptional co-activators YAP and TAZ.[1][2] In many cancers, the Hippo pathway is inactivated, leading to the nuclear translocation of YAP/TAZ, where they bind to TEAD transcription factors (TEAD1-4) to drive the expression of genes that promote cell growth and inhibit apoptosis.[3][4]

The interaction between YAP/TAZ and TEAD is therefore a compelling target for anti-cancer drug development. **Tead-IN-11** is a covalent inhibitor that binds to a cysteine residue within the central lipid-binding pocket of TEADs.[5][6] This covalent modification prevents the necessary post-translational palmitoylation of TEADs, which in turn inhibits their interaction with YAP and subsequent transcriptional activity.[6][7] This document provides protocols to quantify the inhibitory potency of **Tead-IN-11** and similar molecules.

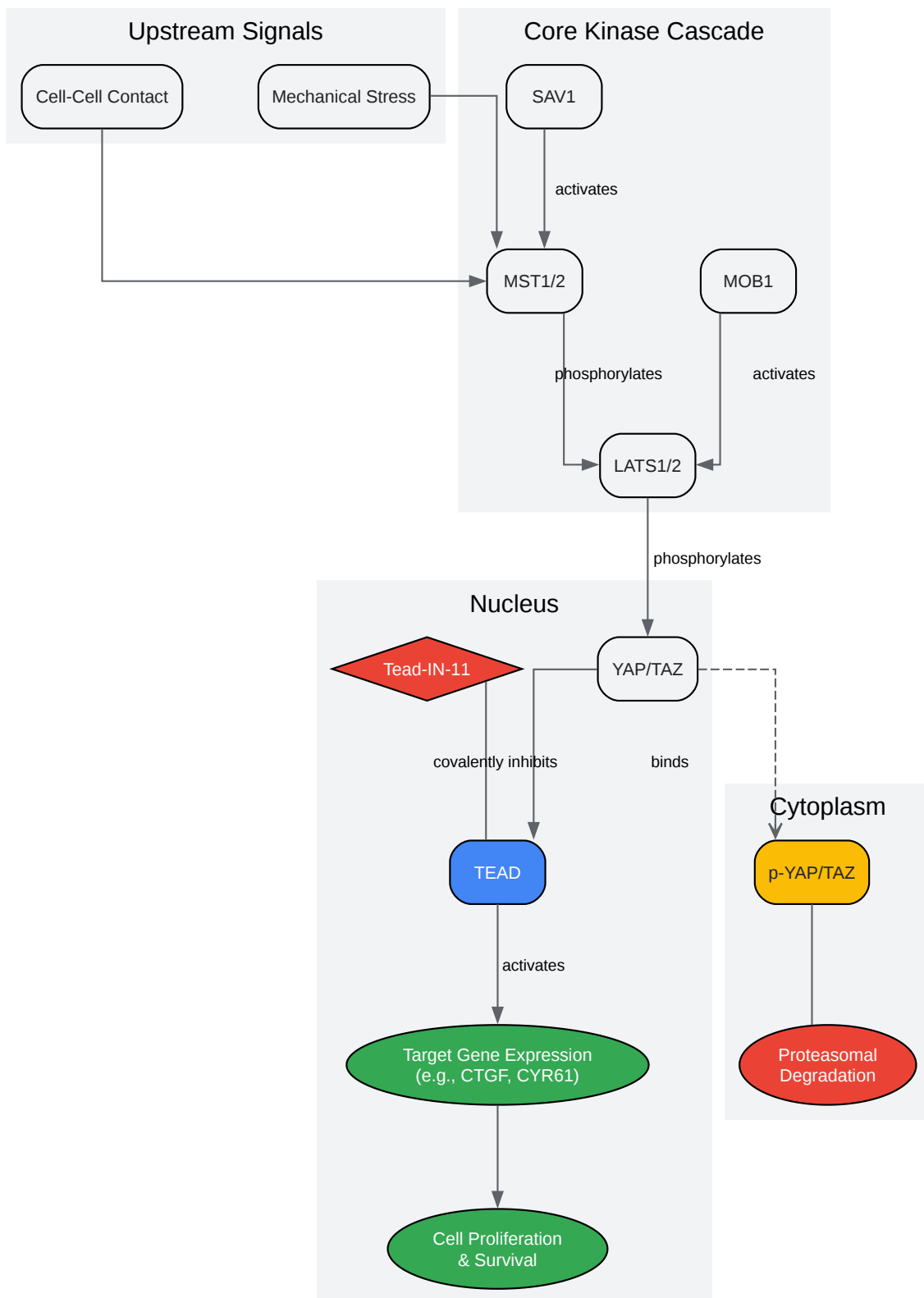
Data Presentation

The following table summarizes the in vitro inhibitory activities of **Tead-IN-11** against various TEAD isoforms and in cell-based assays.

Assay Type	Target	IC50 Value	Cell Line	Notes
Biochemical Inhibition	TEAD1	8.7 nM	N/A	Measures direct inhibition of the TEAD1-YAP interaction.
Biochemical Inhibition	TEAD2	3.4 nM	N/A	Measures direct inhibition of the TEAD2-YAP interaction.
Biochemical Inhibition	TEAD3	5.6 nM	N/A	Measures direct inhibition of the TEAD3-YAP interaction.
TEAD Reporter Assay	TEAD/YAP	≤10 nM	MCF-7	Measures inhibition of TEAD-dependent luciferase expression.
Anti-Proliferation Assay	N/A	≤100 nM	NCI-H2052	Measures the effect on the proliferation of a cancer cell line.
Anti-Proliferation Assay	N/A	≤100 nM	NCI-H226	Measures the effect on the proliferation of a cancer cell line.

Signaling Pathway and Mechanism of Action

Tead-IN-11 functions by covalently modifying a cysteine residue in the palmitate-binding pocket of TEAD transcription factors. This prevents the auto-palmitoylation required for TEAD stability and its interaction with the transcriptional co-activator YAP, thereby inhibiting the expression of pro-proliferative and anti-apoptotic genes.





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